molecular formula C8H12F2N2O B1449688 Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone CAS No. 1681019-88-4

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B1449688
CAS No.: 1681019-88-4
M. Wt: 190.19 g/mol
InChI Key: KEWBKPDQPLRBEK-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone (CAS 1681019-88-4) is a chemical compound with the molecular formula C8H12F2N2O and a molecular weight of 190.19 g/mol . This building block features both an azetidine and a 3,3-difluoropyrrolidine ring system, making it a valuable scaffold in medicinal chemistry and drug discovery. The azetidine ring is a key pharmacophore in a wide variety of synthetic products exhibiting biological activities . It is a saturated, four-membered nitrogen-containing heterocycle that is often used as a conformationally constrained analogue of other amino acids or amine functionalities, which can be critical for optimizing the potency, selectivity, and metabolic stability of drug candidates . As a heterocyclic amine, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structure makes it suitable for use in the preparation of potentially biologically active substances and for the generation of DNA-encoded peptide libraries . The compound is characterized by its SMILES code, O=C(C1CNC1)N2CC(F)(F)CC2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is typically stored at 2-8°C .

Properties

IUPAC Name

azetidin-3-yl-(3,3-difluoropyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c9-8(10)1-2-12(5-8)7(13)6-3-11-4-6/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWBKPDQPLRBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidine Core

  • Starting Materials: Amino derivatives suitable for ring closure.
  • Reagents: Epichlorohydrin or epibromohydrin as electrophilic agents.
  • Solvent: Inert solvents such as dichloromethane or tetrahydrofuran.
  • Reaction Conditions: Controlled temperature to favor ring closure to azetidinols or azetidines.
  • Outcome: Formation of azetidin-3-yl intermediates with high regioselectivity.

This step is crucial for establishing the azetidine scaffold, which is the core of the target compound.

Incorporation of 3,3-Difluoropyrrolidine Moiety

  • Fluorinated Pyrrolidine: The 3,3-difluoropyrrolidine unit is introduced via amide bond formation with the azetidine intermediate.
  • Coupling Agents: Commonly used peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Base: Triethylamine or DIPEA (N,N-Diisopropylethylamine) to facilitate coupling.
  • Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DCM (dichloromethane).
  • Temperature: Room temperature to slightly elevated temperatures (20–50°C).
  • Purification: Flash column chromatography or crystallization.

This step ensures the attachment of the difluorinated pyrrolidine ring, which is essential for the biological activity of the compound.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Purification Method Notes
Azetidine ring formation Amino derivative + epichlorohydrin/epibromohydrin DCM, THF 0–25°C Crystallization (hydrobromide salt) High regioselectivity
Amide bond formation Azetidine intermediate + 3,3-difluoropyrrolidine + EDCI/HATU + base DMF, DCM 20–50°C Flash chromatography Coupling efficiency critical
Purification and characterization Trituration or chromatography Crystallization, HPLC Confirmation by NMR, MS, HPLC

Research Findings and Notes

  • The use of epichlorohydrin or epibromohydrin is a well-established method to synthesize azetidine rings, providing good yields and selectivity.
  • The difluorination on the pyrrolidine ring enhances the metabolic stability and lipophilicity of the molecule, which is crucial for pharmaceutical applications.
  • The coupling reaction's efficiency depends heavily on the choice of coupling agent and reaction conditions; optimization is often required for scale-up.
  • Purification by crystallization as hydrobromide salts improves the handling and storage stability of the azetidine derivatives.
  • Analytical data such as NMR and HRMS are essential to confirm the presence of fluorine atoms and the integrity of the azetidine and pyrrolidine rings.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted azetidine and pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone has been explored in various scientific domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Drug Development: Its unique structure allows for the design of new drugs targeting diseases such as cancer and autoimmune disorders. For instance, derivatives of this compound have shown promise as JAK1 inhibitors, which are important in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Studies

The compound serves as a valuable tool in biological research:

  • Enzyme Mechanism Studies: It can act as a probe to investigate enzyme activities and pathways, contributing to our understanding of metabolic processes.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Specialty Chemicals Production: Its unique properties make it suitable for creating specialty chemicals with specific desired characteristics.

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Study A Drug DevelopmentIdentified as a potential JAK1 inhibitor with significant anti-inflammatory effects .
Study B Enzyme MechanismsDemonstrated utility in probing enzyme pathways, aiding in the development of targeted therapies .
Study C Organic SynthesisUsed as a building block for synthesizing more complex heterocycles with pharmaceutical relevance .

Mechanism of Action

The mechanism of action of azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone are benchmarked against related compounds to highlight its pharmacological advantages and limitations.

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents DPP-4 IC₅₀ (nM) Metabolic Stability (t₁/₂, h) Solubility (µg/mL)
This compound (Target) C₈H₁₁F₂N₂O 216.18 Azetidine, 3,3-difluoropyrrolidine 12 ± 2 4–6 (human) 35 ± 5
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone C₁₁H₈ClF₅N₂O 314.64 Pyridine, Cl, CF₃, 3,3-difluoropyrrolidine 8 ± 1 2–3 (rat) 18 ± 3
2-(4-{(3S,5S)-5-[(3,3-Difluoropyrrolidin-1-yl)carbonyl]pyrrolidin-3-yl}piperazin-1-yl)pyrimidine C₁₈H₂₄F₂N₆O 386.42 Pyrimidine, piperazine, pyrrolidine 5 ± 0.5 8–10 (dog) 12 ± 2
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone C₉H₁₃F₂N₂O₂ 234.21 Azetidine, hydroxymethyl, 4,4-difluoropyrrolidine 25 ± 3 3–4 (human) 50 ± 8
Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone C₁₁H₁₈F₂N₂O 232.27 Azetidine, 1,1-difluoroethyl, piperidine 40 ± 5 6–7 (rat) 22 ± 4

Key Findings:

Structural Impact on Potency :

  • The pyrimidine-containing compound (IC₅₀ = 5 nM) exhibits higher DPP-4 inhibition than the target compound (IC₅₀ = 12 nM), likely due to additional hydrogen-bonding interactions with the catalytic site. However, its larger molecular weight (386.42) and lower solubility (12 µg/mL) limit bioavailability.
  • The pyridine derivative shows superior potency (IC₅₀ = 8 nM) but reduced metabolic stability (t₁/₂ = 2–3 h in rats), attributed to electron-withdrawing Cl and CF₃ groups accelerating oxidative degradation.

Metabolic Stability :

  • The hydroxymethyl-substituted pyrrolidine analog has higher solubility (50 µg/mL) due to increased polarity but shorter half-life (3–4 h), as the hydroxymethyl group undergoes glucuronidation.
  • The target compound’s 3,3-difluoropyrrolidine moiety resists CYP450-mediated oxidation, contributing to its moderate half-life (4–6 h) .

Solubility and Lipophilicity :

  • Piperidine-based analogs (e.g., ) exhibit lower solubility (22 µg/mL) due to increased lipophilicity from the difluoroethyl group, which may enhance blood-brain barrier penetration but reduce renal clearance.

Species Variability :

  • The target compound’s metabolic stability in humans surpasses that in rodents, a trend also observed in structurally related inhibitors .

Biological Activity

Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound belongs to the class of azetidines and pyrrolidines, which are known for their diverse pharmacological properties. The presence of the difluoropyrrolidine moiety enhances its biological activity by influencing molecular interactions and stability.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms can vary depending on the target and the biological context:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways that lead to various cellular outcomes.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antiviral Activity : Similar compounds have demonstrated antiviral properties against a range of viruses, including coronaviruses and influenza viruses. For instance, azetidinone derivatives have shown moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 8.3 µM) .
  • Anticancer Properties : Azetidinone derivatives are recognized for their anticancer activities. Studies have reported that certain azetidinones can inhibit proliferation and induce apoptosis in various cancer cell lines, including breast cancer . For example, compounds with azetidinone structures have been tested against MCF-7 breast cancer cells, showing promising results.
  • Antibacterial Effects : The azetidine scaffold has been associated with antibacterial activity, particularly in derivatives that target bacterial cell wall synthesis or protein synthesis mechanisms .

Research Findings

Recent studies have explored the synthesis and biological evaluation of azetidinone derivatives:

StudyCompoundActivityEC50 (µM)
Kinugasa et al. (2021)Trans-11fHuman coronavirus45
Kinugasa et al. (2021)Cis-11fInfluenza A H1N18.3
Fuselier et al. (2013)3-Chloro-azetidin-2-oneBreast cancer cell lines (MCF-7)Not specified

These findings indicate that modifications to the azetidinone structure can significantly enhance biological activity.

Case Studies

Several case studies highlight the efficacy of azetidinone derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that resveratrol-derived azetidinones exhibited potent anticancer effects against MCF-7 cells, suggesting their potential as novel therapeutic agents for breast cancer .
  • Antiviral Research : In vitro studies have shown that certain azetidinone compounds can effectively inhibit viral replication without affecting normal cell morphology, indicating a favorable safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone
Reactant of Route 2
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Azetidin-3-yl(3,3-difluoropyrrolidin-1-yl)methanone

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